molecular formula C31H42BrP B028558 Triphenyltridecylphosphonium Bromide CAS No. 13266-02-9

Triphenyltridecylphosphonium Bromide

Cat. No. B028558
CAS RN: 13266-02-9
M. Wt: 525.5 g/mol
InChI Key: XYHPHHAYGJJBHW-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related phosphonium bromides involves the reaction of triphenylphosphine with various bromides. For instance, the synthesis of benzyltriphenylphosphonium bromide was achieved through the reaction of triphenylphosphine with benzylbromide, resulting in colorless triclinic crystals (Hübner et al., 1997).

Molecular Structure Analysis

The molecular structure of these compounds is determined using crystallography, revealing detailed geometric configurations. For example, (Benzyl)triphenylphosphonium bromide exhibits a triclinic space group with a slightly irregular tetrahedral geometry around the phosphorus atom, showcasing the complex intermolecular interactions and the structural stability provided by C-H∙∙∙π contacts (Hübner et al., 1997).

Chemical Reactions and Properties

Triphenyltridecylphosphonium Bromide participates in various chemical reactions, including bromination and transformations with secondary amines, showcasing its versatility as a reagent. For example, the synthesis and application of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide as a new efficient ionic liquid catalyst for the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives demonstrate the compound's catalytic activity and reusability (Karami et al., 2019).

Physical Properties Analysis

The physical properties of phosphonium bromides, such as solubility in organic solvents and thermal stability, are essential for their application in various reactions. The solubility in methanol, ethanol, acetone, dichloromethane, and THF, along with thermal stability, highlights their practicality in organic synthesis (Nokhbeh et al., 2020).

Chemical Properties Analysis

The chemical behavior of Triphenyltridecylphosphonium Bromide, including its reactivity with different chemical groups and its role as a catalyst or reagent in organic synthesis, demonstrates its chemical versatility. Its application in the bromination of alkenes, carbonyl compounds, and arenes under mild conditions further illustrates its effectiveness and the ease of handling (Hassanein et al., 1989).

Scientific Research Applications

Application Summary

Trihexyl tetradecyl phosphonium bromide has been used as a catalyst and extractant in ultrasound-assisted extractive/oxidative desulfurization .

Method of Application

The phosphonium-based ionic liquid (PIL), trihexyl tetradecyl phosphonium bromide, was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst . The influence of oxidant to sulfur molar ratio (n (O/S)), mass ratio of model oil to ionic liquid (m (MO/IL)), sonication time, and temperature were observed to investigate the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization (UEODS) catalyzed by trihexyl tetradecyl phosphonium bromide .

Results or Outcomes

A kinetic study was performed, and the reaction rate constant and half-life were calculated as the oxidation reaction was following pseudo-first-order reaction kinetics . The oxidation reactivity and selectivity of various sulfur substrates were in the following order: DBT > BT > TH > 3-MT . The DBT removal with various initial S-content was observed to be constant, which makes it feasible for practical application . The sulfur removal of base oil (BO) was also examined using various desulfurization systems at DBT optimized conditions . The highest desulfurization efficiency of BO was obtained during the UEODS process, which made it industrially feasible . Trihexyl tetradecyl phosphonium bromide was regenerated and recycled six times with a slight variation in efficiency .

Organic Chemistry

Application Summary

In organic chemistry, “Trihexyl tetradecyl phosphonium bromide” is used as a Wittig reagent .

Method of Application

The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide. The ylide is formed by the reaction of a phosphonium salt, such as “Trihexyl tetradecyl phosphonium bromide”, with a strong base .

Results or Outcomes

The outcome of the Wittig reaction is the formation of a new carbon-carbon double bond. The reaction is stereospecific, giving only the Z or E isomer of the alkene, depending on the stereochemistry of the ylide .

Environmental Science and Pollution Research

Application Summary

Trihexyl tetradecyl phosphonium bromide has been used as a catalyst and extractant in ultrasound-assisted extractive/oxidative desulfurization .

Method of Application

The phosphonium-based ionic liquid (PIL), trihexyl tetradecyl phosphonium bromide, was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst . The influence of oxidant to sulfur molar ratio (n (O/S)), mass ratio of model oil to ionic liquid (m (MO/IL)), sonication time, and temperature were observed to investigate the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization (UEODS) catalyzed by trihexyl tetradecyl phosphonium bromide .

Results or Outcomes

A kinetic study was performed, and the reaction rate constant and half-life were calculated as the oxidation reaction was following pseudo-first-order reaction kinetics . The oxidation reactivity and selectivity of various sulfur substrates were in the following order: DBT > BT > TH > 3-MT . The DBT removal with various initial S-content was observed to be constant, which makes it feasible for practical application . The sulfur removal of base oil (BO) was also examined using various desulfurization systems at DBT optimized conditions . The highest desulfurization efficiency of BO was obtained during the UEODS process, which made it industrially feasible . Trihexyl tetradecyl phosphonium bromide was regenerated and recycled six times with a slight variation in efficiency .

properties

IUPAC Name

triphenyl(tridecyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHPHHAYGJJBHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyltridecylphosphonium Bromide

Synthesis routes and methods

Procedure details

A solution of 1-bromotridecane (100 g, 0.4 mol) and triphenyl phosphine (100 g, 0.4 mol) in 500 ml of xylenes was refluxed overnight. The reaction mixture was then cooled to room temperature and poured into diethyl ether. The resulting oil was washed three times with ether, dissolved in methylene chloride and then concentrated in vacuo. The oil was left standing in diethyl ether at 0° C. overnight and then concentrated in vacuo to give a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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